N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide
Description
N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that features a pyridine ring substituted with dimethyl and oxo groups, and an indole moiety connected via a propanamide linker
Properties
IUPAC Name |
N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-9-18(23)21(2)11-16(12)20-17(22)8-7-13-10-19-15-6-4-3-5-14(13)15/h3-6,9-11,19H,7-8H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLZRSXHGHFWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=C1NC(=O)CCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,4-dimethyl-6-oxopyridine and 1H-indole-3-carboxylic acid.
Step 1 Formation of the Amide Bond: The carboxylic acid group of 1H-indole-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is then reacted with 3-aminopropanoic acid to form the intermediate 3-(1H-indol-3-yl)propanamide.
Step 2 Coupling with Pyridine Derivative: The intermediate is then coupled with 1,4-dimethyl-6-oxopyridine using a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the indole ring, especially at the 2-position, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It has potential as an inhibitor of enzymes such as kinases, which are involved in various cellular processes.
Receptor Binding: The compound may act as a ligand for certain receptors, influencing signal transduction pathways.
Medicine
Drug Development: It is being explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Diagnostics: The compound can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Material Science: It can be incorporated into polymers to enhance their properties.
Agriculture: The compound may be used in the development of agrochemicals for pest control.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-2-yl)propanamide: Similar structure but with a different substitution pattern on the indole ring.
N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)butanamide: Similar structure but with a longer carbon chain linker.
Uniqueness
N-(1,4-dimethyl-6-oxopyridin-3-yl)-3-(1H-indol-3-yl)propanamide is unique due to its specific substitution pattern and the presence of both pyridine and indole moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound in research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
